2-Chloro-6-fluorobenzylmagnesium chloride
Overview
Description
2-Chloro-6-fluorobenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to react with a variety of electrophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorobenzylmagnesium chloride is typically prepared by the reaction of 2-chloro-6-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2-Chloro-6-fluorobenzyl chloride+Mg→2-Chloro-6-fluorobenzylmagnesium chloride
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this compound to form secondary and tertiary alcohols.
Halides: Alkyl halides can undergo substitution reactions with this Grignard reagent.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are commonly used solvents to stabilize the Grignard reagent.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution and coupling reactions.
Scientific Research Applications
2-Chloro-6-fluorobenzylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Research: Employed in the modification of biomolecules for studying biological processes.
Medicinal Chemistry: Plays a role in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the absence of halogen substituents on the benzene ring.
Methylmagnesium Chloride: A simpler Grignard reagent used for forming carbon-carbon bonds but with less steric hindrance compared to 2-chloro-6-fluorobenzylmagnesium chloride.
2-Bromo-6-fluorobenzylmagnesium Chloride: Similar in structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution can influence the electronic properties of the compound, making it more selective in certain reactions compared to other Grignard reagents.
Properties
IUPAC Name |
magnesium;1-chloro-3-fluoro-2-methanidylbenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.ClH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSMQYZDGFBKPL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)F.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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